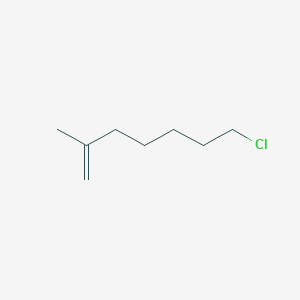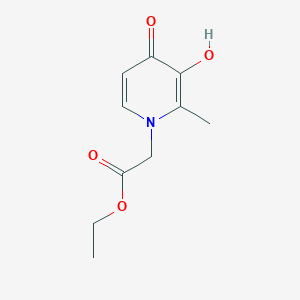
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate
Vue d'ensemble
Description
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate is a chemical compound with various potential applications in scientific research. It is a derivative of pyridine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate is not fully understood. However, it is believed to act through various pathways, including the inhibition of enzymes involved in inflammation and cancer, the modulation of immune responses, and the disruption of viral replication. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, and anti-viral activities. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models. However, its toxicity and pharmacokinetics have not been fully evaluated, and further studies are needed to determine its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, and its pharmacological activities have been well characterized. However, its limitations include its potential toxicity and limited bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research on Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate. One of the most important directions is the evaluation of its safety and efficacy in humans. This will require further studies on its toxicity, pharmacokinetics, and pharmacodynamics. Another direction is the optimization of its pharmacological activities through the synthesis of analogs and derivatives. This may lead to the discovery of more potent and selective compounds for the treatment of various diseases. Additionally, the use of Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate as a tool compound for the study of biological pathways and mechanisms may provide valuable insights into the development of new therapeutic strategies.
Applications De Recherche Scientifique
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has various potential applications in scientific research. One of the most promising applications is in the field of drug discovery and development. Pyridine derivatives have been shown to have a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has been found to exhibit similar activities, making it a potential lead compound for the development of new drugs.
Propriétés
Numéro CAS |
188123-20-8 |
|---|---|
Nom du produit |
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate |
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C10H13NO4/c1-3-15-9(13)6-11-5-4-8(12)10(14)7(11)2/h4-5,14H,3,6H2,1-2H3 |
Clé InChI |
FLXGSVFXJCOFHW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C=CC(=O)C(=C1C)O |
SMILES canonique |
CCOC(=O)CN1C=CC(=O)C(=C1C)O |
Synonymes |
1(4H)-Pyridineacetic acid, 3-hydroxy-2-methyl-4-oxo-, ethyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

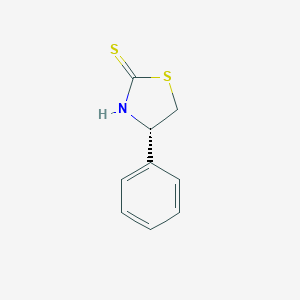
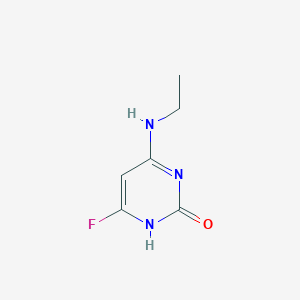
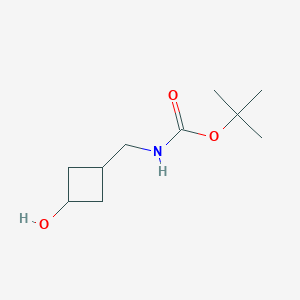
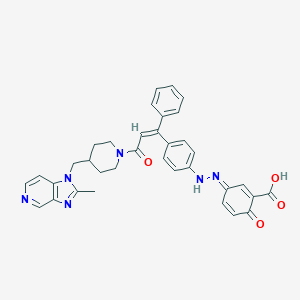
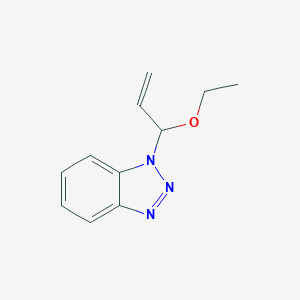

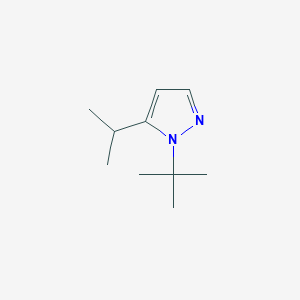
![43,44-Dioctoxy-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B66446.png)
